molecular formula C6H3F11O B3040276 Methyl perfluoropentyl ether CAS No. 181214-74-4

Methyl perfluoropentyl ether

Cat. No. B3040276
CAS RN: 181214-74-4
M. Wt: 300.07 g/mol
InChI Key: FBPBXYQMWDFSOE-UHFFFAOYSA-N
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Description

Methyl perfluoropentyl ether is a chemical compound with the IUPAC name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane . It has a molecular weight of 300.07 .


Molecular Structure Analysis

The molecular formula of this compound is C6H3F11O . The InChI code for this compound is 1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3 .


Chemical Reactions Analysis

Ethers, including this compound, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .

Scientific Research Applications

  • Environmental Fate and Degradation : MPFE and related fluoroalkylether compounds are investigated for their environmental impact and degradation methods. Zhang, Cao, and Liang (2021) studied the plant uptake and hydrothermal liquefaction-based degradation of similar ether-PFAS compounds (Zhang, Cao, & Liang, 2021). Nohara et al. (2001) examined the chlorine atom-initiated photooxidation of homologous methyl perfluoroalkyl ethers in the air (Nohara, Toma, Kutsuna, Takeuchi, & Ibusuki, 2001).

  • Chemical Properties and Applications : MPFE's related compounds are studied for various applications, including their chemical properties in different environments. For instance, Kondo et al. (2018) explored the electron impact ionization of perfluoro-methyl-vinyl-ether, focusing on its molecular dissociation patterns (Kondo, Ishikawa, Hayashi, Sekine, & Hori, 2018). Another study by Hošek et al. (2018) discussed the medium fluorous separation using hydrofluoroether and weakly polar solvents for environmentally friendly recycling of catalysts (Hošek, Šimůnek, Lipovská, Kolaříková, Kučnirová, Edr, Štěpánková, Rybáčková, Cvačka, & Kvíčala, 2018).

  • Analytical and Spectroscopic Studies : The analytical and spectroscopic properties of perfluoroalkyl ether compounds, including MPFE, are also a focus area. Perusich (2000) used Fourier transform infrared spectroscopy to analyze perfluorocarboxylate polymers, which are related to MPFE in structure and properties (Perusich, 2000).

  • Reaction Mechanisms and Synthesis Studies : Research also includes the study of reaction mechanisms and synthesis of related compounds. Buckley, Wang, Tran, and Love (2009) explored the selective platinum-catalyzed C−F bond activation as a route to fluorinated aryl methyl ethers (Buckley, Wang, Tran, & Love, 2009).

  • Environmental Monitoring and Analysis : Studies also involve monitoring and analysis of MPFE and related compounds in various environments. Munoz, Liu, Duy, and Sauvé (2019) provided a comprehensive review of the analysis of emerging fluoroalkylether substances in environmental and biomonitoring samples (Munoz, Liu, Duy, & Sauvé, 2019).

Mechanism of Action

Target of Action

Methyl perfluoropentyl ether is a type of ether, a class of organic compounds that react with strong nucleophiles . The primary targets of this compound are the fluoro-substituted methylene groups, which are acidic and react with strong nucleophiles .

Mode of Action

The mode of action of this compound involves a series of reactions. A dinucleophile, which is also a strong base, first abstracts the acidic hydrogen, giving an anion on the backbone . This anion then eliminates a fluoride anion to generate double bonds . This process is part of the ether’s interaction with its targets, leading to changes in the compound’s structure .

Biochemical Pathways

The compound’s reactions suggest that it may influence pathways involving strong nucleophiles and bases . The elimination of a fluoride anion and the generation of double bonds could potentially affect various biochemical processes .

Pharmacokinetics

The compound’s molecular weight of 30007 g/mol suggest that it may have significant bioavailability.

Result of Action

The result of this compound’s action is the formation of double bonds across the compound’s structure . This change could potentially influence the compound’s physical and chemical properties, including its reactivity and stability .

Action Environment

This compound can be used at temperatures up to 160°C, but it decomposes at higher temperatures . It reacts with acids to produce inorganic acid salts, such as lithium fluoride, polymerized this compound, and ester compounds containing chlorine or fluorine atoms . These reactions suggest that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of acids .

Future Directions

Per- and polyfluoroalkyl substances (PFAS), which include Methyl perfluoropentyl ether, are used in a wide range of applications and are of concern due to their high persistence and potential impacts on human and environmental health . Future directions may involve finding PFAS-free alternatives for various use categories .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPBXYQMWDFSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11OCH3, C6H3F11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxy-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895412
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181214-74-4
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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